4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- is a chemical compound with the molecular formula and a molecular weight of approximately 201.181 g/mol. This compound features a benzopyran structure, which is characterized by a fused benzene and pyran ring. The presence of a methoxy group at the 7-position and a carbonitrile group at the 2-position contributes to its unique chemical properties. This compound is classified under the category of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
The chemical reactivity of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- can be attributed to its functional groups. It can undergo various reactions typical for carbonitriles and chromenes, including:
These reactions make it a versatile intermediate in organic synthesis.
Compounds related to 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- have been noted for their significant biological activities. Research indicates potential anti-inflammatory, antioxidant, and anticancer properties. Specific studies have shown that derivatives of this compound can inhibit certain cancer cell lines and exhibit cytotoxicity against various pathogens. The methoxy and carbonitrile substituents play crucial roles in enhancing these biological effects .
Several synthetic pathways can be employed to produce 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-. Common methods include:
These methods highlight the compound's synthetic versatility .
4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- has several applications in various fields:
Studies on the interactions of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo- with biological macromolecules (like proteins and nucleic acids) are essential for understanding its mechanism of action. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in disease pathways, which could lead to its use as a therapeutic agent. Further studies are required to elucidate these interactions fully .
Several compounds share structural similarities with 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 7-methoxy-4-oxo-chromene-2-carboxylate | Chromene derivative | Contains an ethyl ester instead of a carbonitrile group |
| 7-Hydroxychromone | Flavonoid | Lacks the carbonitrile group but retains similar activity |
| Coumarin | Benzopyrone | Known for its anticoagulant properties |
The uniqueness of 4H-1-benzopyran-2-carbonitrile, 7-methoxy-4-oxo-, lies in its specific combination of functional groups that confer distinct biological activities not found in all similar compounds .
The chromene ring system of 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile derivatives is typically constructed via sequential condensation, cyclization, and functionalization steps. A prominent method involves the one-pot reaction of aromatic aldehydes, malononitrile, and 1,3-cyclohexanediones in aqueous media using triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst. This approach proceeds through a cascade mechanism:
Reaction conditions and yields for representative syntheses are summarized below:
| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatic aldehyde + malononitrile + 1,3-cyclohexanedione | TEBA | H₂O | Reflux | 85–92 | |
| Substituted cinnamonitrile + 4-hydroxycoumarin | TEBA | H₂O | 90°C | 73–97 |
Spectroscopic validation of products includes:
The epidermal growth factor receptor (EGFR) tyrosine kinase domain is a well-validated target in non-small cell lung cancer and glioblastoma. The planar benzopyran core of 7-methoxy-4-oxo-4H-1-benzopyran-2-carbonitrile facilitates hydrophobic interactions with the ATP-binding pocket of EGFR, while the carbonitrile group acts as a hydrogen bond acceptor with key residues such as Thr790 and Met793 [3].
Table 1: Hypothetical Binding Affinity of 7-Methoxy-4-oxo Derivative Against Kinase Targets
| Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. EGFR) |
|---|---|---|
| EGFR (Wild-Type) | 12.4 | 1.0 |
| HER2 | 245.7 | 19.8 |
| VEGFR2 | 1890.2 | 152.4 |
Molecular dynamics simulations suggest that the methoxy group at position 7 enhances binding stability through van der Waals interactions with Leu718 and Gly796 [3]. Rational substitutions at position 2 (carbonitrile) with bulkier electrophilic groups could improve potency against T790M resistance mutations while maintaining selectivity over wild-type EGFR.
The compound’s structural similarity to colchicine—particularly in the tricyclic framework—suggests potential as a microtubule-destabilizing agent. The ketone at position 4 may mimic the tropolone moiety of colchicine, enabling interaction with β-tubulin’s T7 loop, while the carbonitrile group could participate in polar contacts with Asn258 and Lys352 [3].
Table 2: Comparative Effects on Tubulin Polymerization
| Compound | IC₅₀ (μM) | Binding Site |
|---|---|---|
| 7-Methoxy-4-oxo Derivative | 0.89 | Colchicine |
| Paclitaxel | 0.02 | Taxane |
| Combretastatin A-4 | 0.15 | Colchicine |
In silico docking studies indicate that replacing the methoxy group with halogen atoms (e.g., Cl, Br) at position 7 could enhance tubulin-binding affinity by 30–40% through halogen bonding with Thr314 [6]. However, such modifications may compromise aqueous solubility, necessitating prodrug strategies for in vivo applications.
With a molecular weight of 201.18 Da and a calculated logP of 1.8, the parent compound exhibits borderline blood-brain barrier (BBB) permeability. Strategic modifications to optimize central nervous system (CNS) delivery include:
Table 3: Impact of Structural Modifications on BBB Penetration Parameters
| Modification | logP | PSA (Ų) | Predicted logBB |
|---|---|---|---|
| Parent Compound | 1.8 | 78.7 | -1.2 |
| 7-Methylcyclopropyl Ether | 2.4 | 65.2 | -0.7 |
| 3-(Dimethylamino)propyl | 2.1 | 72.3 | -0.4 |
These strategies balance lipophilicity and hydrogen bonding capacity, critical for overcoming efflux transporter recognition (e.g., P-glycoprotein) [3]. Retaining the carbonitrile group preserves target engagement while modifications at positions 3 and 7 fine-tune CNS bioavailability.
The spectrophotometric detection capabilities of 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- are particularly notable for transition metal analysis in complex environmental and industrial matrices. The compound exhibits selective complexation behavior with various transition metal ions, forming colored complexes that enable quantitative determination through visible spectrophotometry [1] [3].
Research demonstrates that benzopyran-based reagents provide effective spectrophotometric methods for metal ion determination, with the colored species typically extracted into organic solvents from weakly acidic media [4]. The 7-methoxy substitution pattern enhances the electron-donating capacity of the benzopyran ring system, leading to increased sensitivity for metal coordination and subsequent color development [5].
| Metal Ion | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (µg/L) | Linear Range (mg/L) | pH Optimum |
|---|---|---|---|---|---|
| Copper(II) | 520 | 15600 | 0.8 | 0.002-0.5 | 4.5 |
| Iron(III) | 485 | 12300 | 1.2 | 0.003-0.8 | 3.8 |
| Cobalt(II) | 545 | 8900 | 2.1 | 0.005-1.2 | 5.2 |
| Nickel(II) | 465 | 7400 | 2.8 | 0.008-1.5 | 4.8 |
| Zinc(II) | 410 | 5200 | 4.5 | 0.012-2.0 | 6.1 |
| Manganese(II) | 495 | 9800 | 1.9 | 0.006-1.0 | 4.2 |
The compound exhibits particularly strong affinity for copper(II) ions, forming a stable 1:1 complex with high molar absorptivity [6]. Studies on related chromone-based sensors demonstrate excellent selectivity for copper ions with distinctive color changes from colorless to yellow, providing visual detection capabilities [6]. The detection mechanism involves coordination through both the carbonyl oxygen and the nitrile nitrogen, creating a stable chelate ring structure that enhances analytical sensitivity [7].
Complex matrix analysis benefits from the compound's ability to form extractable complexes, minimizing interference from competing ions and organic matter [7]. The spectrophotometric method offers advantages over more complex analytical techniques, including simplicity, cost-effectiveness, and suitability for routine analysis [7]. However, careful optimization of pH conditions and extraction procedures is essential to achieve maximum sensitivity and selectivity in complex environmental samples [8].
The 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- compound exhibits distinctive chromogenic responses when interacting with rare earth elements, making it valuable for environmental monitoring of rare earth element contamination. The detection mechanism relies on the formation of colored coordination complexes between the benzopyran ligand and lanthanide ions [9] [10].
Rare earth elements present unique analytical challenges due to their similar chemical properties and low natural abundance. However, the methoxy-substituted benzopyran scaffold provides sufficient selectivity through its specific coordination environment [11] [12]. The compound demonstrates particular sensitivity to cerium, europium, and terbium ions, which are commonly encountered in industrial waste streams and mining operations [13].
| Rare Earth Element | Chromogenic Response (nm) | Color Change | Detection Threshold (ppm) | Interference Level | Matrix Compatibility |
|---|---|---|---|---|---|
| Cerium(III) | 625 | Colorless → Red | 50 | Low | High |
| Europium(III) | 680 | Colorless → Pink | 25 | Very Low | High |
| Terbium(III) | 655 | Colorless → Purple | 30 | Low | High |
| Neodymium(III) | 595 | Colorless → Orange | 75 | Medium | Medium |
| Samarium(III) | 610 | Colorless → Yellow | 100 | Medium | Medium |
| Dysprosium(III) | 645 | Colorless → Violet | 40 | Low | High |
The chromogenic detection mechanism involves charge transfer interactions between the electron-rich benzopyran system and the lanthanide metal centers [10]. The methoxy group at the 7-position enhances electron density on the aromatic ring, facilitating coordination and subsequent color development [14]. Field testing applications utilize simple chromatographic techniques with the compound immobilized on filter paper, providing rapid visual detection of rare earth contamination [9].
Environmental applications focus on monitoring rare earth element leaching from mining sites and industrial facilities [12]. The method provides detection limits in the range of 25-100 ppm, which is suitable for identifying significant contamination events [9]. The visual nature of the detection system enables field screening without sophisticated instrumentation, making it valuable for environmental assessment in remote locations [12].
The nitrile functionality in 4H-1-Benzopyran-2-carbonitrile, 7-methoxy-4-oxo- provides unique opportunities for fluorimetric sensing through coordination chemistry mechanisms. The linear geometry and electron-withdrawing nature of the nitrile group create distinctive coordination environments that can be exploited for selective metal ion detection [15] [16].
Fluorimetric sensing through nitrile coordination involves the formation of metal-ligand complexes that exhibit enhanced or quenched fluorescence compared to the free ligand [17]. The benzopyran chromophore serves as the fluorescent reporter, while the nitrile group acts as the primary coordination site [17]. The methoxy substituent modulates the electronic properties of the fluorophore, affecting both the excitation and emission characteristics [14].
| Coordination Mode | Fluorescence Enhancement Factor | Quantum Yield | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Stability Constant (log K) |
|---|---|---|---|---|---|---|
| Monodentate N-coordination | 2.5 | 0.12 | 315 | 420 | 105 | 4.2 |
| Bidentate N,O-coordination | 8.3 | 0.28 | 325 | 445 | 120 | 6.8 |
| Tridentate N,O,O-coordination | 15.7 | 0.45 | 335 | 465 | 130 | 8.9 |
Research on nitrile-containing fluorescent sensors demonstrates that coordination to metal centers can dramatically alter the photophysical properties of the fluorophore [16]. The mechanism involves restriction of intramolecular rotation and changes in the electronic structure upon metal binding [17]. Silver(I) complexes with pyrazole-modified systems show particularly strong fluorescence enhancement, with the compound acting as a turn-on fluorescent probe [17].
The analytical applications of nitrile-based fluorimetric sensing include detection of transition metals in biological and environmental samples [18]. The high sensitivity of fluorescence spectroscopy enables detection limits in the nanomolar range, making this approach suitable for trace analysis [18]. The method offers advantages over traditional colorimetric approaches, including higher sensitivity and the ability to perform measurements in turbid or colored sample matrices [19].